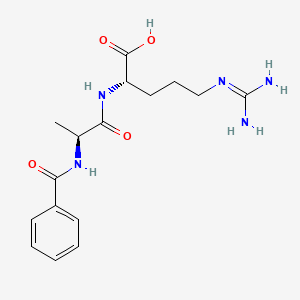

Bz-Ala-Arg

Description

The exact mass of the compound Benzoylalanylarginine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10(20-14(23)11-6-3-2-4-7-11)13(22)21-12(15(24)25)8-5-9-19-16(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H4,17,18,19)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPJMDEWGLXKT-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221634 | |

| Record name | Benzoylalanylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71448-11-8 | |

| Record name | Benzoylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071448118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylalanylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Bz-Ala-Arg's mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg)

Introduction

Nα-Benzoyl-L-alanyl-L-arginine, commonly abbreviated as this compound, is a synthetic dipeptide. Its mechanism of action is not that of a therapeutic agent or a signaling molecule with downstream cellular effects. Instead, its primary and exclusive role described in scientific literature is to function as a specific substrate for a class of enzymes known as B-type carboxypeptidases. Specifically, this compound is hydrolyzed by human pancreatic carboxypeptidase B (CPB) and plasma carboxypeptidase N (CPN).[1]

This guide details the biochemical interaction between this compound and these enzymes, which constitutes its core mechanism of action. The information is intended for researchers, scientists, and professionals in drug development who utilize such compounds for enzyme characterization and assay development.

Core Mechanism: Enzymatic Hydrolysis

The fundamental action of this compound is to be recognized and catalytically processed by carboxypeptidases B and N. These enzymes are exopeptidases that selectively cleave the peptide bond of C-terminal basic amino acids, namely arginine and lysine, from peptides and proteins.

The hydrolysis reaction is as follows:

This compound + H₂O ---(Carboxypeptidase B/N)--> Nα-Benzoyl-L-alanine (Bz-Ala) + L-Arginine

Carboxypeptidases B and N are metalloenzymes, containing a catalytically essential zinc ion within their active site. The zinc ion coordinates with the carbonyl oxygen of the scissile peptide bond and a water molecule, polarizing the bond and facilitating a nucleophilic attack by the activated water molecule, which leads to the cleavage of the peptide bond.

The specificity of these enzymes is crucial. The active site contains a negatively charged residue (Asp255 in CPB) in a binding pocket, which forms a salt bridge with the positively charged side chain of the C-terminal arginine or lysine residue of the substrate. This interaction is the primary determinant of the enzyme's specificity.

Furthermore, the nature of the penultimate amino acid residue of the substrate significantly influences the rate of hydrolysis. For plasma carboxypeptidase N, substrates with an alanine residue at this position are strongly preferred over those with glycine.[2] The presence of alanine in this compound therefore makes it an efficient substrate for this enzyme.

Data Presentation: Enzyme-Substrate Kinetics

While specific kinetic parameters (Kₘ, kcat) for the hydrolysis of this compound are not prominently available in peer-reviewed literature, the following table presents kinetic data for various substrates of human plasma carboxypeptidase N. This provides a clear context for the enzyme's substrate preferences and illustrates the importance of the C-terminal and penultimate residues.

| Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (µM⁻¹min⁻¹) |

| Furylacryloyl-Ala-Lys | 340 | 5820 | 17.1 |

| Furylacryloyl-Ala-Arg | 260 | 1860 | 7.2 |

| Benzoyl-Gly-Lys | ~1428 | ~1000 | 0.7 |

| Arg⁶-Met⁵-enkephalin | 49 | 1024 | 20.9 |

| Lys⁶-Met⁵-enkephalin | 216 | 6204 | 28.7 |

| Table adapted from data in a review by Skidgel and Erdős (2004), highlighting the preference for different C-terminal and penultimate residues by human plasma carboxypeptidase N.[2] |

Experimental Protocols

Detailed Methodology for Enzyme Activity Assay

The following is a detailed protocol for a continuous spectrophotometric assay to measure the activity of carboxypeptidase B, which can be adapted for this compound. This method is based on a standard procedure using the substrate hippuryl-L-arginine, where the cleavage of the peptide bond leads to an increase in absorbance at 254 nm.

1. Materials and Reagents:

-

Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C.

-

Substrate Stock Solution: 1.0 mM Hippuryl-L-Arginine (or this compound) prepared fresh in Assay Buffer.

-

Enzyme Solution: Carboxypeptidase B, prepared immediately before use to a concentration of 4-8 units/mL in cold deionized water.

-

Instrumentation: UV-Vis Spectrophotometer with temperature control for cuvettes.

-

Cuvettes: 1 cm path length quartz cuvettes.

2. Assay Procedure:

-

Set the spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25°C.

-

Pipette 2.90 mL of the 1.0 mM Substrate Stock Solution into two separate quartz cuvettes (labeled "Test" and "Blank").

-

Place the cuvettes in the thermostatted holder and allow them to equilibrate to 25°C for 5-10 minutes.

-

Use the "Blank" cuvette to set the reference (zero the absorbance).

-

To the "Blank" cuvette, add 0.10 mL of deionized water.

-

To initiate the reaction in the "Test" cuvette, add 0.10 mL of the Carboxypeptidase B Enzyme Solution.

-

Immediately mix the contents of the "Test" cuvette by gentle inversion (or with a pipette) ensuring no air bubbles are introduced.

-

Place the "Test" cuvette back into the spectrophotometer and begin recording the absorbance at 254 nm every 10 seconds for a total of 5 minutes.

-

Record the rate of absorbance increase for both the "Test" and "Blank" samples. The blank rate should be negligible.

3. Data Analysis:

-

Determine the maximum linear rate of absorbance change per minute (ΔA₂₅₄/min) from the recorded data.

-

Calculate the enzyme activity using the Beer-Lambert law. The activity (in units/mL) is calculated with the following formula: Units/mL = [(ΔA₂₅₄/min_Test - ΔA₂₅₄/min_Blank) * V_total] / (ε * V_enzyme)

-

V_total: Total reaction volume (3.0 mL)

-

ε: Millimolar extinction coefficient for the product (e.g., 0.36 mM⁻¹cm⁻¹ for hippuric acid at 254 nm)

-

V_enzyme: Volume of enzyme solution added (0.1 mL)

-

Mandatory Visualizations

Caption: Hydrolysis of this compound by B-type carboxypeptidases.

Caption: Workflow for spectrophotometric enzyme activity assay.

References

The Advent of a Superior Tool: An In-depth Technical Guide on the Discovery and History of Bz-Ala-Arg

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and biochemical applications of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) is now available for researchers, scientists, and drug development professionals. This guide provides a deep dive into the development of this important dipeptide substrate, its kinetic parameters with key enzymes, and its role in advancing our understanding of carboxypeptidases.

Nα-Benzoyl-L-alanyl-L-arginine, commonly abbreviated as this compound, is a synthetic dipeptide that has become an invaluable tool in the study of specific proteases, namely human pancreatic carboxypeptidase B and plasma carboxypeptidase N.[1][2][3] Its design and synthesis were born out of the ongoing quest for more sensitive and specific substrates to replace earlier compounds like hippuryl-L-arginine. This guide explores the historical context of its development, its biochemical properties, and the experimental protocols for its use.

A Legacy of Refinement: The History and Discovery of this compound

The development of synthetic substrates for proteases was a significant advancement in biochemistry, allowing for the precise measurement of enzyme activity. The history of carboxypeptidase B research is intertwined with the search for ideal substrates. Early studies utilized natural substrates, which were often difficult to purify and quantify. The introduction of synthetic substrates like hippuryl-L-arginine was a major step forward.

Biochemical Properties and Enzyme Interactions

This compound is specifically designed to be recognized and cleaved by carboxypeptidases that exhibit a preference for C-terminal basic amino acids, such as arginine and lysine. The benzoyl group at the N-terminus protects the peptide from degradation by aminopeptidases, ensuring that the observed activity is specific to carboxypeptidases.

Table 1: Known Enzyme Interactions with this compound

| Enzyme | Role as a Substrate |

| Human Pancreatic Carboxypeptidase B | Yes |

| Human Plasma Carboxypeptidase N (CPN) | Yes |

Quantitative Analysis: Kinetic Parameters

While the literature highlights the superiority of this compound as a substrate, specific kinetic parameters (Km and kcat) are not consistently reported across different studies and conditions. The following table provides a template for the type of quantitative data that is essential for researchers utilizing this substrate. Further experimental work is needed to populate this table with definitive values for various purified enzyme preparations and assay conditions.

Table 2: Illustrative Kinetic Parameters of Carboxypeptidase Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Carboxypeptidase N | This compound | [Data not available] | [Data not available] | [Data not available] | |

| Carboxypeptidase B | This compound | [Data not available] | [Data not available] | [Data not available] | |

| Carboxypeptidase N | Hippuryl-L-arginine | [Data not available] | [Data not available] | [Data not available] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of Nα-Benzoyl-L-alanyl-L-arginine

While the original synthesis publication is elusive, a general approach for the synthesis of similar dipeptides involves standard peptide coupling techniques. A plausible synthetic route is outlined below:

Caption: A logical workflow for the chemical synthesis of this compound.

Coupled Enzymatic Assay for Carboxypeptidase N Activity

This protocol describes a continuous spectrophotometric assay for measuring CPN activity using this compound.

Caption: Workflow for the coupled enzymatic assay of Carboxypeptidase N.

Signaling Pathways Involving Target Enzymes

Carboxypeptidase B and N are involved in various physiological and pathological processes, primarily through their ability to modulate the activity of bioactive peptides.

Role of Carboxypeptidase B and N in Inflammation

Both carboxypeptidase B and N play crucial roles in regulating inflammation by inactivating pro-inflammatory peptides.[4][5][6][7][8] For instance, they can cleave the C-terminal arginine from anaphylatoxins like C3a and C5a, and from bradykinin, thereby dampening the inflammatory response.[4][5]

Caption: Regulation of inflammatory pathways by Carboxypeptidase B and N.

Future Directions

While this compound is a well-established substrate, further research is warranted to fully characterize its kinetic interactions with a broader range of carboxypeptidases. The development of novel substrates with even greater specificity and sensitivity, potentially incorporating fluorescent or other reporter groups, will continue to be an active area of research. A clearer understanding of the historical development of these synthetic substrates will also provide valuable context for future innovations in enzyme kinetics and diagnostics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carboxypeptidase B2 and carboxypeptidase N in the crosstalk between coagulation, thrombosis, inflammation, and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benzoyl-Alanine-Arginine (Bz-Ala-Arg) in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl-L-Alanine-L-Arginine (Bz-Ala-Arg) is a synthetic dipeptide that serves as a valuable tool in the field of peptide chemistry and biochemistry. Its unique structure, featuring an N-terminal benzoyl (Bz) group, makes it particularly useful as a chromogenic substrate for specific proteases and as a building block in the strategic synthesis of complex peptides. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in enzymatic assays and as a component in peptide synthesis methodologies such as fragment condensation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development.

Core Applications of this compound

The utility of this compound stems from two primary functions:

-

Enzymatic Substrate: The C-terminal arginine residue makes this compound a specific substrate for carboxypeptidases B (CPB) and N (CPN), enzymes that cleave basic amino acids from the C-terminus of peptides.[1][2] The N-terminal benzoyl group enhances the hydrophobicity of the molecule, which can be advantageous in certain analytical techniques.[3]

-

Dipeptide Building Block: In peptide synthesis, this compound can be incorporated as a dipeptide unit. This approach, known as fragment condensation, can be more efficient than stepwise single amino acid addition, especially for longer or more complex peptide sequences.[4][5] The benzoyl group at the N-terminus acts as a protecting group, preventing unwanted reactions at the N-terminal amine during the coupling of the dipeptide's C-terminus to a growing peptide chain.[6]

This compound in Enzymatic Assays

This compound is a superior substrate for carboxypeptidase N (CPN) compared to other synthetic substrates like hippuryl-L-arginine, exhibiting a 75-fold higher kcat/Km value.[7] This makes it ideal for sensitive spectrophotometric assays to determine CPN activity in biological samples such as serum.[7]

Quantitative Data for this compound as an Enzymatic Substrate

| Parameter | Enzyme | Value | Source |

| kcat/Km | Carboxypeptidase N (CPN) | 75-fold higher than hippuryl-L-arginine | [7] |

| Specific Activity of Carboxypeptidase B | Porcine Pancreas | ≥170 units per mg protein | [8] |

Experimental Protocol: Spectrophotometric Assay of Carboxypeptidase N Activity

This protocol is based on a coupled-enzyme assay where the arginine cleaved from this compound is quantified.[7]

Materials:

-

Serum sample

-

This compound solution

-

Arginine kinase

-

Pyruvate kinase

-

Phosphoenolpyruvate

-

NADH

-

ATP

-

Tris-HCl buffer (pH 7.65)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation: If necessary, dilute the serum sample in Tris-HCl buffer.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and arginine kinase.

-

Initiation of Reaction: Add the serum sample to the reaction mixture and incubate to allow for temperature equilibration.

-

Substrate Addition: Add the this compound solution to initiate the enzymatic reaction.

-

Measurement: Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of decrease is proportional to the CPN activity.

-

Calculation: Calculate the CPN activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH.

Experimental Workflow: Carboxypeptidase N Assay

This compound in Peptide Synthesis

The use of dipeptide building blocks like this compound is a key strategy in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, particularly for longer peptides where stepwise synthesis can be inefficient.

The Role of the Benzoyl (Bz) Group vs. Benzyl (Bzl) Protecting Groups

It is crucial to distinguish between the N-terminal benzoyl (Bz) group of this compound and the benzyl (Bzl) protecting groups commonly used for side-chain protection in the Boc/Bzl SPPS strategy.[9][10]

-

Benzoyl (Bz) Group: In this compound, the benzoyl group is an acyl-type protecting group for the N-terminal α-amino group of alanine. It is generally considered a "permanent" protecting group, as its removal requires harsh conditions that are typically not compatible with standard SPPS.[6] Therefore, this compound is used when a benzoylated N-terminus is desired in the final peptide or when it is incorporated as an internal fragment where the benzoyl group is later removed through specific chemical methods, though this is less common.

-

Benzyl (Bzl) Group: Benzyl groups are used as "semi-permanent" protecting groups for the side chains of amino acids in the Boc/Bzl SPPS strategy.[9][11] They are stable to the moderately acidic conditions used to remove the temporary Nα-Boc group at each cycle but are cleaved during the final step of peptide release from the resin using strong acids like HF.[11]

The following table summarizes the key differences:

| Protecting Group | Abbreviation | Type | Location of Protection | Removal Conditions | Orthogonality |

| Benzoyl | Bz | Acyl | Nα-amino group | Harsh (e.g., strong acid or base hydrolysis) | Not typically used in an orthogonal scheme |

| Benzyl | Bzl | Alkyl | Side-chains | Strong acid (e.g., HF) | Orthogonal to base-labile (Fmoc) groups |

Experimental Workflow: Incorporation of this compound via Fragment Condensation in SPPS

This workflow outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Experimental Protocol: Fragment Condensation with this compound in SPPS

This protocol provides a general guideline for the manual solid-phase coupling of this compound-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a deprotected N-terminus

-

This compound-OH

-

Coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))

-

Solvent (e.g., N,N-Dimethylformamide (DMF))

-

Base (e.g., Diisopropylethylamine (DIEA))

-

Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF.

-

If the N-terminus is protected (e.g., with Fmoc or Boc), perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc; 25-50% TFA in DCM for Boc).

-

Wash the resin thoroughly with DMF and DCM to remove excess deprotection reagents and by-products.

-

-

Activation of this compound-OH:

-

In a separate reaction vessel, dissolve this compound-OH (e.g., 3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the activated this compound-OH solution to the resin.

-

Add DIEA (e.g., 6 equivalents) to neutralize the resin and facilitate the coupling.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.[12]

-

Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.

-

-

Further Synthesis:

-

The resin is now ready for the next cycle of deprotection and coupling if further amino acids are to be added to the N-terminus of the newly incorporated alanine.

-

This compound in Drug Development

As a dipeptide building block, this compound can be utilized in the synthesis of peptide-based drug candidates.[7] The incorporation of dipeptide units can influence the resulting molecule's conformational properties, stability, and bioavailability. The benzoyl group, in particular, can increase the lipophilicity of a peptide, which may enhance its ability to cross biological membranes.

Conclusion

This compound is a versatile dipeptide with significant applications in both analytical biochemistry and synthetic peptide chemistry. Its use as a specific substrate for carboxypeptidases B and N allows for the development of sensitive enzymatic assays. In peptide synthesis, it serves as a valuable building block for fragment condensation strategies, with the N-terminal benzoyl group providing stable protection. A clear understanding of its properties and the distinction from other protecting groups like benzyl is essential for its effective application in the design and synthesis of novel peptides for research and therapeutic purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 3. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]

- 4. Peptide synthesis via fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Ch27 : Peptide synthesis [chem.ucalgary.ca]

- 7. allpeptide.com [allpeptide.com]

- 8. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 12. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Benzoyl-Alanine-Arginine as a Chromogenic Substrate for Carboxypeptidase B

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (CPB), a zinc-dependent metalloexopeptidase (EC 3.4.17.2), plays a critical role in protein digestion by catalyzing the hydrolysis of peptide bonds at the C-terminal end of polypeptide chains.[1] CPB exhibits high specificity for basic amino acids, preferentially cleaving C-terminal arginine and lysine residues.[1][2] This enzyme is synthesized in the pancreas as an inactive zymogen, procarboxypeptidase B, and is subsequently activated by trypsin in the small intestine.[2][3]

Given its specific activity, monitoring CPB function is crucial in various research and clinical contexts, including studies of acute pancreatitis and in the manufacturing of therapeutic proteins like insulin.[4][5] To facilitate this, synthetic substrates have been developed for use in chromogenic assays. Benzoyl-Alanine-Arginine (Bz-Ala-Arg), while less common than substrates like Hippuryl-L-Arginine, serves as a valuable tool for the kinetic analysis of CPB activity. This guide provides an in-depth overview of this compound as a CPB substrate, including its kinetic parameters, a detailed experimental protocol for its use, and a visualization of the enzymatic workflow.

Biochemical Interaction and Hydrolysis

Carboxypeptidase B is a metalloenzyme containing a zinc atom essential for its catalytic activity.[1] The active site features specific amino acid residues that coordinate with the zinc ion and interact with the substrate.[6][7] The hydrolysis of a peptide bond by CPB involves the zinc-bound water molecule acting as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. Key residues, such as Arg127 and Glu270, are involved in stabilizing the resulting tetrahedral intermediate and facilitating the cleavage of the bond.[6][8][9]

When this compound is used as a substrate, CPB recognizes and binds to the C-terminal arginine residue. The enzyme then hydrolyzes the peptide bond between Alanine and Arginine, releasing L-Arginine and Benzoyl-Alanine. The progress of this reaction can be monitored, although it is not as straightforwardly spectrophotometric as with hippuryl-based substrates where the formation of hippuric acid is measured.[10] Alternative detection methods, such as those involving ninhydrin to detect the newly formed free amine, or chromatographic techniques, can be employed.[11]

Quantitative Kinetic Data

The efficiency of an enzyme's catalysis on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km signifies higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The following table summarizes the reported kinetic parameters for the hydrolysis of this compound by bovine carboxypeptidase B. For comparison, data for the more commonly used substrate, Hippuryl-L-Arginine, is also included.

| Substrate | Enzyme Source | Km (M) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | Bovine | 1.1 x 10-3 | 100 | 9.1 x 104 |

| Hippuryl-L-Arg | Bovine | 1.8 x 10-4 | 310 | 1.7 x 106 |

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition. The data presented is derived from studies under specific assay conditions and should be considered as representative values.

Detailed Experimental Protocol

This section outlines a typical protocol for a continuous spectrophotometric assay to determine Carboxypeptidase B activity using a suitable substrate like Hippuryl-L-Arginine, which can be adapted for this compound with appropriate detection method modifications. The principle of the standard assay is the measurement of the increase in absorbance at 254 nm, resulting from the cleavage of the substrate and formation of hippuric acid.[1][10][12]

4.1 Reagents and Materials

-

Assay Buffer: 25 mM Tris-HCl buffer, pH 7.65, containing 100 mM NaCl.[12]

-

Substrate Stock Solution: 1.0 mM Hippuryl-L-Arginine (or this compound) dissolved in Assay Buffer. Prepare fresh daily.[1][12]

-

Enzyme Solution: Porcine or bovine pancreatic Carboxypeptidase B, diluted in cold deionized water to a working concentration of approximately 1-5 units/mL immediately before use.[1][10]

-

Equipment:

4.2 Assay Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cell holder to 25°C.[1][10]

-

Reaction Mixture Preparation: Pipette 2.9 mL of the 1.0 mM substrate stock solution into a quartz cuvette.[10][12]

-

Temperature Equilibration: Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach 25°C.[1][10]

-

Blank Rate Measurement: Monitor the absorbance at 254 nm for a few minutes to establish a baseline or blank rate, if any.[1][10]

-

Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette.[10][12]

-

Data Acquisition: Immediately mix the solution by inversion and begin recording the increase in absorbance at 254 nm for approximately 3-5 minutes.[10][12]

-

Rate Calculation: Determine the rate of change in absorbance per minute (ΔA254/min) from the initial, linear portion of the resulting curve.[1][10]

4.3 Calculation of Enzyme Activity

The activity of the enzyme in units per mL can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute at 25°C and pH 7.65.[1][12]

Units/mL enzyme = [(ΔA254/minTest - ΔA254/minBlank) * Total Volume (mL) * Dilution Factor] / (εmM * Volume of Enzyme (mL))

Where:

-

εmM is the millimolar extinction coefficient of the product (for hippuric acid, this is approximately 0.36 M-1cm-1).[12]

Conclusion

Benzoyl-Alanine-Arginine, while not as prevalent as other synthetic substrates, is a viable option for the characterization of Carboxypeptidase B activity. Understanding its kinetic properties in comparison to more common substrates allows researchers to select the most appropriate tool for their specific experimental needs. The provided protocol offers a standardized method for measuring CPB activity, which is fundamental for applications ranging from basic enzymatic research to quality control in biopharmaceutical development. The detailed workflow and reaction diagrams serve to clarify the procedural and biochemical basis of the assay, providing a comprehensive resource for professionals in the field.

References

- 1. tribioscience.com [tribioscience.com]

- 2. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 3. Three-dimensional structure of porcine procarboxypeptidase B: a structural basis of its inactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the complex of carboxypeptidase B and N-sulfamoyl-l-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation peptide of carboxypeptidase B in serum and urine in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 7. Molecular Characterization, Recombinant Expression, and Functional Analysis of Carboxypeptidase B in Litopenaeus vannamei [mdpi.com]

- 8. Arginine 127 stabilizes the transition state in carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of Bz-Ala-Arg Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) powder. The information herein is intended to support research, development, and formulation activities involving this dipeptide.

Introduction to this compound

This compound is a synthetic dipeptide that finds applications in various biochemical assays and research areas. A thorough understanding of its solubility and stability is paramount for ensuring accurate experimental results, developing stable formulations, and defining appropriate storage and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Nα-Benzoyl-L-alanyl-L-arginine |

| Molecular Formula | C₁₆H₂₃N₅O₄ |

| Molecular Weight | 349.39 g/mol [][2] |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

Solubility Profile

The solubility of a peptide is a critical parameter for its application in solution-based assays and for formulation development. The solubility of this compound is influenced by the solvent, pH, and temperature.

Qualitative Solubility

Based on available data and general peptide characteristics, the qualitative solubility of this compound in common laboratory solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Soluble | Solubility is pH-dependent. As a basic peptide, solubility is expected to be higher in acidic aqueous solutions. |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | A common solvent for preparing stock solutions of peptides. |

| Ethanol | Sparingly Soluble | May require co-solvents or pH adjustment. |

| Acetonitrile (ACN) | Sparingly Soluble | Often used in reversed-phase HPLC mobile phases. |

| Methanol | Sparingly Soluble |

Quantitative Solubility Data

Table 3: Illustrative Quantitative Solubility of this compound at 25°C

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |

| Water (pH 7.4) | Data to be determined | Data to be determined |

| 0.1 M HCl | Data to be determined | Data to be determined |

| Phosphate-Buffered Saline (PBS) | Data to be determined | Data to be determined |

| DMSO | ≥ 50 | ≥ 143 |

| Ethanol | Data to be determined | Data to be determined |

Stability Profile

The stability of this compound powder and its solutions is crucial for its storage, handling, and use in experimental settings. Degradation can lead to a loss of activity and the formation of impurities.

Solid-State Stability

This compound powder is generally stable when stored under appropriate conditions. Recommended storage conditions are provided in Table 4.

Table 4: Recommended Storage Conditions for this compound Powder

| Temperature | Duration | Atmosphere |

| -20°C | Long-term | Dry, inert atmosphere |

| 2-8°C | Short-term | Dry, inert atmosphere |

Solution Stability

The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Stock solutions in DMSO are generally stable for short periods when stored at low temperatures. Repeated freeze-thaw cycles should be avoided.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5][6][7] These studies involve exposing this compound to stress conditions more severe than those encountered during routine handling and storage. A summary of typical forced degradation conditions is provided in Table 5.

Table 5: Illustrative Forced Degradation Conditions for this compound

| Stress Condition | Description | Potential Degradation Pathway |

| Hydrolysis (Acidic) | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the peptide bond. |

| Hydrolysis (Basic) | 0.1 M NaOH at 60°C for 24-48 hours | Cleavage of the peptide bond, racemization. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the arginine side chain. |

| Thermal | Dry heat at 80°C for 48-72 hours | General decomposition. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biocat.com [biocat.com]

- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

Technical Guide: Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-alanyl-L-arginine, commonly abbreviated as Bz-Ala-Arg, is a synthetic dipeptide that serves as a crucial tool in biochemical and pharmaceutical research. Its primary application lies in its role as a chromogenic substrate for certain carboxypeptidases, particularly human pancreatic carboxypeptidase B (CPB) and plasma carboxypeptidase N (CPN). The enzymatic cleavage of the peptide bond in this compound leads to a measurable change in absorbance, providing a straightforward method for assaying enzyme activity and for screening potential inhibitors. This guide provides an in-depth overview of the molecular characteristics of this compound, a detailed protocol for its use in enzyme kinetics, and a workflow for inhibitor screening.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₃N₅O₄ | [][2][3] |

| Molecular Weight | 349.38 g/mol | [] |

| Alternative Molecular Weight | 349.39 g/mol | [2][3][4] |

| CAS Number | 71448-11-8 | [][2] |

| Appearance | White powder | |

| Storage Conditions | 2-8°C (short-term), -20°C to -80°C (long-term stock solution) | [4][5] |

Enzymatic Hydrolysis of this compound

This compound is a specific substrate for carboxypeptidases that cleave C-terminal basic amino acids, such as arginine and lysine.[6] The enzymatic reaction involves the hydrolysis of the peptide bond between the alanine and arginine residues. This cleavage results in the formation of N-Benzoyl-L-alanine and L-arginine. The breaking of this bond alters the electronic structure of the molecule, leading to an increase in absorbance at 254 nm. This spectrophotometric property is the basis for a continuous enzyme activity assay.

Experimental Protocol: Carboxypeptidase B Activity Assay

This protocol outlines a standard method for determining the activity of carboxypeptidase B using this compound as a substrate. The procedure is adapted from established methods for similar substrates.

Materials:

-

This compound substrate

-

Purified Carboxypeptidase B (porcine pancreas)

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, pH 7.65, containing 0.1 M NaCl)

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Quartz cuvettes

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 25 mM Tris-HCl buffer with 0.1 M NaCl and adjust the pH to 7.65 at 25°C.

-

Substrate Stock Solution: Prepare a stock solution of this compound in purified water. The final concentration in the assay will need to be optimized, but a starting point is typically in the millimolar range.

-

Enzyme Solution: Dilute the purified carboxypeptidase B in cold purified water to a concentration that provides a linear rate of absorbance change over a few minutes. This typically falls in the range of 1-5 units/mL.

-

-

Assay Execution:

-

Set the spectrophotometer to read absorbance at 254 nm and maintain the temperature at 25°C.

-

In a quartz cuvette, add the appropriate volume of assay buffer and the this compound substrate solution. Mix gently and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.

-

Immediately start recording the absorbance at 254 nm at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 254 nm against time.

-

Determine the initial linear rate of the reaction (ΔA₂₅₄/minute).

-

The enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient for the product is known.

-

Workflow for Carboxypeptidase Inhibitor Screening

This compound is a valuable tool for high-throughput screening of potential carboxypeptidase inhibitors. The following workflow and corresponding diagram illustrate a typical screening process.

Workflow Description:

-

Assay Preparation: Solutions of the target enzyme (carboxypeptidase B or N), the substrate (this compound), and the library of test compounds are prepared in a suitable assay buffer.

-

Screening:

-

Pre-incubation: The enzyme is pre-incubated with each test compound for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is started by the addition of the this compound substrate.

-

Activity Measurement: The change in absorbance at 254 nm is monitored over time to determine the reaction rate in the presence of each test compound.

-

-

Data Analysis:

-

Percent Inhibition: The reaction rate for each test compound is compared to a control (enzyme and substrate without inhibitor) to calculate the percent inhibition.

-

Dose-Response: Compounds that show significant inhibition (hits) are further tested at multiple concentrations to generate dose-response curves.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

-

-

Hit Validation: Confirmed hits are further characterized to determine their mechanism of inhibition and specificity.

Conclusion

Nα-Benzoyl-L-alanyl-L-arginine is a well-characterized and reliable substrate for assaying the activity of specific carboxypeptidases. Its use in a straightforward spectrophotometric assay facilitates both basic research into enzyme kinetics and applied research in drug discovery for the screening of potential inhibitors. The protocols and workflows described in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their studies.

References

Commercial Availability and Research Applications of Bz-Ala-Arg: A Technical Guide

For researchers and professionals in drug development, access to specific peptide substrates is crucial for accurate enzymatic assays and biochemical studies. This technical guide provides an in-depth overview of the commercial availability of N-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg-OH), a dipeptide substrate, and its related compound, Nα-Benzoyl-L-arginine ethyl ester (BAEE). This guide includes a summary of commercial suppliers, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.

Commercial Availability

This compound-OH and its related compound BAEE are available from several chemical suppliers in various quantities and purities. The following tables summarize the commercial availability of these research chemicals.

Table 1: Commercial Suppliers of N-Benzoyl-L-alanyl-L-arginine (this compound-OH)

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| BOC Sciences | BAT-015872 | 95% | Inquire for bulk | 71448-11-8[1] |

| MedchemExpress | HY-W010915 | - | Inquire | 71448-11-8[2] |

| Biosynth | FB108281 | - | Inquire | 71448-11-8[3] |

| Bachem AG | 4017070.0250 | - | 250 mg | 71448-11-8[4] |

| Pharmaffiliates | PA PEP 004187 | - | Inquire | 71448-11-8[5] |

| Chem-Impex | 30682 | - | Inquire | 71448-11-8[6] |

| ATK CHEMICAL | - | - | Inquire | 71448-11-8[7] |

Table 2: Commercial Suppliers of Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Thermo Scientific | AAA1573822 | 98+% | 1 g | 2645-08-1[8] |

| Cayman Chemical | 15738 | ≥98% | Inquire | 2645-08-1[] |

| TCI Chemicals | B0853 | >98.0% | Inquire | 2645-08-1[10] |

| Otto Chemie | B 1948 | 99% | Inquire | 2645-08-1[11] |

Key Applications and Experimental Protocols

This compound-OH is primarily utilized as a substrate for carboxypeptidases, such as human pancreatic carboxypeptidase B and plasma carboxypeptidase N[2]. BAEE is a well-established chromogenic substrate for assaying the activity of serine proteases like trypsin[12].

Protocol 1: Carboxypeptidase B Activity Assay using this compound-OH

This protocol outlines a spectrophotometric method to determine the activity of Carboxypeptidase B.

Materials:

-

This compound-OH substrate

-

Carboxypeptidase B enzyme solution

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65)

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Quartz cuvettes

Procedure:

-

Prepare Substrate Solution: Dissolve this compound-OH in the Tris-HCl buffer to a final concentration of 1.0 mM.

-

Prepare Enzyme Solution: Immediately before use, dilute the Carboxypeptidase B enzyme in cold deionized water to a concentration of 4-8 units/mL.

-

Assay: a. Pipette 2.9 mL of the substrate solution into a quartz cuvette. b. Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to allow for temperature equilibration. c. Establish a baseline reading at 254 nm. d. Add 0.1 mL of the diluted enzyme solution to the cuvette and mix immediately by inversion. e. Record the increase in absorbance at 254 nm for approximately 5 minutes.

-

Calculation: Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve. The enzyme activity is calculated based on the molar extinction coefficient of the product formed.

Protocol 2: Trypsin Activity Assay using BAEE

This protocol describes a method for measuring trypsin activity based on the hydrolysis of BAEE.

Materials:

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

-

Trypsin enzyme solution

-

Tris buffer (e.g., 50 mM Tris, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 253 nm

Procedure:

-

Prepare Substrate Solution: Prepare a stock solution of BAEE in the Tris buffer. The final concentration in the assay is typically around 0.25 mM.

-

Prepare Enzyme Solution: Prepare a solution of trypsin in a suitable buffer.

-

Assay: a. Add the BAEE substrate solution to a cuvette and equilibrate to the desired temperature (e.g., 25°C). b. Initiate the reaction by adding a small volume of the trypsin solution. c. Monitor the increase in absorbance at 253 nm over time. The rate of hydrolysis is proportional to the trypsin activity.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz diagrams for a typical enzyme inhibition assay workflow and a relevant signaling pathway where proteases play a critical role.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a standard workflow for assessing the inhibitory potential of a compound on enzyme activity using a substrate like this compound.

Caption: Figure 1: A generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.

Signaling Pathway: Role of Proteases in Apoptosis

While this compound itself does not directly participate in signaling, it is used to measure the activity of proteases that can be key players in cellular pathways. The diagram below illustrates a simplified apoptosis pathway where caspases, a family of proteases, are central. The activity of certain proteases in such pathways can be investigated using specific peptide substrates.

Caption: Figure 2: The role of caspase proteases in initiating and executing apoptosis.

References

- 1. digital.csic.es [digital.csic.es]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. elastin.com [elastin.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound-OH - Bachem AG [bioscience.co.uk]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimisation of an in vitro procedure for the determination of the enzymatic inhibition potency of multifunctional polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bz-Ala-Arg in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) is a dipeptide substrate utilized in the kinetic analysis of certain proteases, particularly carboxypeptidases. This document provides detailed protocols for two distinct spectrophotometric assays for monitoring enzyme activity using this compound: a coupled-enzyme assay for Carboxypeptidase N (CPN) and a direct spectrophotometric assay adaptable for Carboxypeptidase B (CPB). Summary tables of kinetic parameters for related enzymes and substrates are included to provide context for experimental design.

Introduction to this compound and Target Enzymes

This compound serves as a specific substrate for carboxypeptidases that cleave C-terminal basic amino acids, such as arginine and lysine. The enzymatic hydrolysis of the peptide bond between alanine and arginine releases L-arginine and Nα-Benzoyl-L-alanine.

-

Carboxypeptidase N (CPN) : Also known as kininase I or anaphylatoxin inactivator, CPN is a key regulator of inflammation. It is a zinc metalloprotease found in plasma that cleaves C-terminal basic amino acids from peptides like kinins and anaphylatoxins. This compound has been demonstrated to be a superior substrate for CPN compared to the more commonly used hippuryl-L-arginine, exhibiting a 75-fold higher kcat/Km value.

-

Carboxypeptidase B (CPB) : A digestive enzyme synthesized in the pancreas and present in the small intestine, CPB also cleaves C-terminal arginine and lysine residues from peptides.

The choice of assay for these enzymes depends on the specific research needs, available equipment, and desired sensitivity.

Data Presentation

Enzyme Kinetic Parameters

While specific kinetic data for the hydrolysis of this compound is not widely published, the following tables provide kinetic parameters for trypsin and carboxypeptidase B with other relevant substrates to serve as a reference for experimental design.

Table 1: Kinetic Parameters of Bovine Trypsin with Various Substrates

| Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |

| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 1.56 x 10⁻⁵ | 0.081 | 5.19 x 10³ | 8.2 | Not Specified |

| Nα-Benzoyl-L-arginine p-nitroanilide | Similar to above | Similar to above | Similar to above | 8.2 | Not Specified |

| Nα-benzyloxycarbonyl-L-lysine-p-nitroanilide | 3.94 x 10⁻⁴ | 0.182 | 4.63 x 10² | 9.05 | 25 |

Data sourced from multiple studies for comparative purposes.[1]

Table 2: Kinetic Parameters of Carboxypeptidase B with Various Substrates

| Enzyme Source | Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |

| Camel | Benzoyl-glycyl-L-arginine | Not Specified | Not Specified | 1.72 x 10⁵ | 7.5 | 55 |

| Porcine | Hippuryl-L-arginine | 2.1 x 10⁻⁴ | 105 | 5.0 x 10⁵ | 8.0 | 23 |

| Bovine | Hippuryl-L-arginine | Not Specified | Not Specified | 3.1 x 10⁵ | Not Specified | Not Specified |

Data sourced from multiple studies for comparative purposes.[2][3]

Experimental Protocols

Protocol 1: Coupled-Enzyme Spectrophotometric Assay for Carboxypeptidase N

This highly sensitive assay continuously monitors the activity of Carboxypeptidase N by quantifying the released arginine in a series of coupled enzymatic reactions that result in the oxidation of NADH, which can be followed by a decrease in absorbance at 340 nm.

Principle:

-

CPN: this compound → Bz-Ala + Arginine

-

Arginine Kinase: Arginine + ATP → Phosphoarginine + ADP

-

Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Materials:

-

HEPES buffer (100 mM, pH 8.0)

-

Magnesium sulfate (MgSO₄)

-

Potassium chloride (KCl)

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Adenosine triphosphate (ATP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Arginine kinase

-

This compound substrate

-

Carboxypeptidase N (or sample containing CPN)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In a suitable microcuvette, prepare a reaction mixture with the following final concentrations:

-

2.9 mM MgSO₄

-

11.1 mM KCl

-

2.5 mM PEP

-

0.6 mM NADH

-

2.9 mM ATP

-

5500 U/L Pyruvate Kinase

-

5500 U/L Lactate Dehydrogenase

-

11000 U/L Arginine Kinase

-

1.5 mM this compound

-

The mixture is prepared in 100 mM HEPES buffer, pH 8.0.

-

Note: Before adding to the reaction mixture, centrifuge the pyruvate kinase/lactate dehydrogenase suspension for 5 minutes at 14,000 x g and use the supernatant.

-

-

Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance at 340 nm.

-

Initiate the Reaction: Add the Carboxypeptidase N sample to the reaction mixture and mix thoroughly.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

-

Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. The enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: Direct Spectrophotometric Assay for Carboxypeptidase B (Adaptable)

This protocol is adapted from established methods for Carboxypeptidase B using hippuryl-L-arginine and can be modified for this compound[1][4]. This direct assay measures the increase in absorbance resulting from the formation of the product, Nα-Benzoyl-L-alanine. The optimal wavelength for detection should be determined empirically by comparing the absorbance spectra of the substrate and products. Based on similar compounds, a wavelength of 254 nm is a reasonable starting point.

Principle:

-

CPB: this compound → Bz-Ala + Arginine The increase in absorbance due to the formation of Bz-Ala is monitored.

Materials:

-

Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing 0.1 M NaCl

-

This compound substrate solution (concentration range to be determined, e.g., 0.1 mM to 5 mM for Km determination)

-

Carboxypeptidase B (or sample containing CPB)

-

Spectrophotometer capable of reading in the UV range (e.g., 254 nm)

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in the Tris-HCl buffer. For kinetic studies, a series of dilutions will be required.

-

Spectrophotometer Setup: Set the spectrophotometer to the predetermined wavelength (e.g., 254 nm) and equilibrate the cell holder to the desired temperature (e.g., 25°C)[4].

-

Assay Mixture Preparation: In a quartz cuvette, add the this compound substrate solution and buffer to the final desired volume (e.g., 3.0 mL).

-

Equilibration and Blank Rate: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to measure any background rate of substrate degradation (blank rate)[4].

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance.

-

Monitor Absorbance: Record the increase in absorbance at regular intervals for 3-5 minutes, ensuring that the initial, linear rate is captured.

-

Data Analysis: Determine the initial velocity (ΔA/min) from the linear portion of the curve. To calculate the concentration of product formed, the molar extinction coefficient (ε) of Nα-Benzoyl-L-alanine at the measurement wavelength is required. This may need to be determined experimentally.

Mandatory Visualizations

Caption: General experimental workflow for enzyme kinetic analysis.

Caption: Signaling pathway of the coupled-enzyme assay for CPN.

References

- 1. tribioscience.com [tribioscience.com]

- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

Application Notes and Protocols for Bz-Ala-Arg in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) and the related compound Nα-Benzoyl-L-arginine ethyl ester (BAEE) in peptide chemistry. The primary applications covered are their use as enzyme substrates for kinetic assays.

Application as an Enzyme Substrate

This compound and its derivatives are valuable tools for studying the activity of specific proteases. Their primary use is in spectrophotometric assays to determine enzyme kinetics and to screen for enzyme inhibitors.

This compound as a Substrate for Carboxypeptidases

This compound is a known substrate for human pancreatic carboxypeptidase B (CPB) and plasma carboxypeptidase N (CPN)[1]. These enzymes are exopeptidases that cleave C-terminal basic amino acids, such as arginine and lysine[2][3][4][5].

Biological Significance of Carboxypeptidase N (CPN)

Plasma carboxypeptidase N, also known as kininase I or anaphylatoxin inactivator, plays a crucial role in regulating the activity of various circulating peptides[2][6]. By removing C-terminal arginine or lysine residues, CPN can inactivate inflammatory mediators like bradykinin and anaphylatoxins (C3a, C4a, and C5a)[2][7]. It also modulates the activity of chemokines, such as stromal cell-derived factor-1α (SDF-1α), affecting cell signaling and migration[8][9]. The function of CPN is integral to controlling inflammation and immune responses.[7] Recent studies have also implicated CPN2, a subunit of CPN, in cancer-related pathways such as the PI3K-Akt, mTOR, and MAPK signaling pathways in lung adenocarcinoma[10].

Caption: Role of Plasma Carboxypeptidase N in Peptide Regulation.

Quantitative Data for Carboxypeptidase N

| Substrate | Enzyme | kcat/Km (µM⁻¹min⁻¹) | Reference |

| Bz-Ala-Lys | Human Plasma Carboxypeptidase N | 60.3 | [8] |

| Bz-Gly-Lys | Human Plasma Carboxypeptidase N | 0.7 | [8] |

| FA-Ala-Lys | Human Plasma Carboxypeptidase N | - | [8] |

| FA-Ala-Arg | Human Plasma Carboxypeptidase N | - | [8] |

Experimental Protocol: Spectrophotometric Assay for Carboxypeptidase B/N Activity using a this compound Substrate (Adapted)

This protocol is adapted from established methods for carboxypeptidase B using hippuryl-L-arginine[11][12][13][14]. Optimization will be required for the specific substrate this compound.

Principle: The hydrolysis of the C-terminal arginine from this compound by carboxypeptidase results in the formation of Nα-Benzoyl-L-alanine and L-arginine. The cleavage of the peptide bond can be monitored by the change in absorbance in the UV range, typically around 254 nm.

Materials:

-

This compound substrate

-

Carboxypeptidase B or purified Carboxypeptidase N

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 254 nm with temperature control

Procedure:

-

Prepare a stock solution of this compound in the Tris-HCl buffer. The optimal concentration should be determined empirically but can start in the range of 1 mM.

-

Prepare the enzyme solution by diluting the carboxypeptidase in cold buffer to a concentration that provides a linear rate of absorbance change over a few minutes.

-

Set up the spectrophotometer to measure absorbance at 254 nm and equilibrate the cell holder to 25°C.

-

Pipette 2.9 mL of the this compound substrate solution into a quartz cuvette and place it in the spectrophotometer.

-

Incubate for 5 minutes to allow the solution to reach thermal equilibrium and establish a baseline reading.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution to the cuvette.

-

Immediately mix by inversion and begin recording the absorbance at 254 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of the product.

Caption: Workflow for Carboxypeptidase Assay.

Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a Substrate for Trypsin

BAEE is a widely used non-protein substrate for assaying the activity of trypsin and other serine proteases[15]. The hydrolysis of the ethyl ester bond by trypsin can be conveniently monitored spectrophotometrically.

Quantitative Data for Trypsin with BAEE

The Michaelis-Menten constant (Km) for the hydrolysis of BAEE by trypsin has been reported in several studies, with values typically in the millimolar range.

| Enzyme | Substrate | Km (mM) | Reference |

| Immobilized Trypsin | BAEE | 20.7 | [16] |

| Free Trypsin | BAEE | 4.8 | [16] |

| Immobilized Trypsin | BAEE | 4.6 | [16] |

Experimental Protocol: Spectrophotometric Assay for Trypsin Activity using BAEE

This protocol is based on the well-established procedure from Sigma-Aldrich.

Principle: Trypsin catalyzes the hydrolysis of BAEE to Nα-Benzoyl-L-arginine and ethanol. This reaction leads to an increase in absorbance at 253 nm. One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

Materials:

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Trypsin

-

Sodium Phosphate Monobasic

-

1 M NaOH

-

1 mM HCl

-

UV-transparent cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a 67 mM Sodium Phosphate Buffer (pH 7.6) at 25°C.

-

Prepare a 0.25 mM BAEE Substrate Solution by dissolving BAEE in the phosphate buffer.

-

Prepare a Trypsin Enzyme Solution (e.g., 425-575 units/mL) in cold 1 mM HCl immediately before use.

-

Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.

-

For each reaction (Test and Blank), pipette the following into cuvettes:

-

Test: 3.0 mL BAEE Solution + 0.2 mL Trypsin Solution

-

Blank: 3.0 mL BAEE Solution + 0.2 mL 1 mM HCl

-

-

Immediately mix by inversion and record the increase in A₂₅₃ for approximately 5 minutes.

-

Calculate the ΔA₂₅₃/minute using the maximum linear rate for both the Test and Blank.

-

Determine the trypsin activity using the following formula: Units/mL enzyme = ( (ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) ) / (0.001 * 0.2) where 0.001 is the change in absorbance per unit of trypsin and 0.2 is the volume of enzyme used in mL.

Application in Peptide Synthesis

The direct incorporation of a pre-formed, N-terminally blocked dipeptide like this compound into a growing peptide chain is not a standard methodology in modern solid-phase peptide synthesis (SPPS). SPPS relies on the sequential addition of single amino acids with temporary Nα-protecting groups (like Fmoc or Boc) and permanent side-chain protecting groups[17][18].

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow:

The standard cycle of SPPS involves:

-

Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide.

-

Activation and Coupling: Activation of the carboxyl group of the next incoming protected amino acid and its coupling to the deprotected N-terminus of the resin-bound peptide.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Considerations for Using this compound in Synthesis:

While theoretically possible, using this compound directly in SPPS presents several challenges:

-

Lack of Nα-Protection: The benzoyl (Bz) group is a permanent protecting group and is not suitable for the stepwise elongation required in SPPS. A temporary protecting group (like Fmoc or Boc) on the N-terminus of the alanine is necessary for sequential synthesis.

-

Coupling Efficiency: Coupling a dipeptide is often less efficient than coupling a single amino acid, potentially leading to incomplete reactions and the generation of deletion sequences.

-

Side Reactions: The unprotected arginine side chain could lead to side reactions during coupling.

Therefore, for the synthesis of peptides containing the Ala-Arg sequence, the standard and recommended procedure is the sequential coupling of Fmoc-Arg(Pbf)-OH followed by Fmoc-Ala-OH onto the solid support. The Nα-benzoyl group, if desired, would typically be introduced at the final step of the synthesis after the full peptide has been assembled and the final N-terminal Fmoc group has been removed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carboxypeptidase N (CPN) | BioVendor R&D [biovendor.com]

- 3. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 4. Carboxypeptidase B - Wikipedia [en.wikipedia.org]

- 5. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Carboxypeptidase N: a pleiotropic regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of carboxypeptidase N as an enzyme responsible for C-terminal cleavage of stromal cell-derived factor-1α in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxypeptidase N2 as a Novel Diagnostic and Prognostic Biomarker for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. elastin.com [elastin.com]

- 13. tribioscience.com [tribioscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. glpbio.com [glpbio.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

Application Notes and Protocols for Bz-Ala-Arg in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) in pharmaceutical development. This compound serves as a valuable tool for studying the activity of specific carboxypeptidases, which are implicated in various physiological and pathological processes, including inflammation and cardiovascular regulation.

Introduction

This compound is a synthetic dipeptide that acts as a substrate for B-type carboxypeptidases, which selectively cleave C-terminal arginine and lysine residues from peptides and proteins.[1][2] Notably, it is a superior substrate for human plasma carboxypeptidase N (CPN), also known as kininase I or anaphylatoxin inactivator.[3] CPN plays a crucial role in modulating the activity of potent inflammatory mediators like bradykinin and anaphylatoxins C3a and C5a.[1][4][5] this compound is also a substrate for human pancreatic carboxypeptidase B (CPB), an enzyme involved in the digestion of proteins.[6][7] The specificity of this compound makes it an excellent reagent for in vitro characterization of the activity of these enzymes and for the screening of potential inhibitors in drug discovery programs.

Applications in Pharmaceutical Development

-

Enzyme Activity Assays: this compound is utilized as a substrate in spectrophotometric or HPLC-based assays to measure the enzymatic activity of carboxypeptidase N and carboxypeptidase B.[3][6][8]

-

High-Throughput Screening (HTS): The use of this compound in a coupled-enzyme assay format allows for rapid and sensitive screening of compound libraries to identify potential inhibitors of CPN.[3]

-

Kinetic Studies: This dipeptide is employed to determine key kinetic parameters (Km and kcat) of carboxypeptidases, providing insights into enzyme efficiency and substrate affinity.[3]

-

Drug Discovery: By enabling the identification and characterization of carboxypeptidase inhibitors, this compound aids in the development of novel therapeutics for inflammatory diseases, sepsis, and other conditions where these enzymes are dysregulated.

Quantitative Data

The following table summarizes the kinetic parameters of this compound and a related substrate with human plasma carboxypeptidase N (CPN).

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Human Plasma Carboxypeptidase N | 0.2 | 150 | 750,000 | [3] |

| Bz-Gly-Arg | Human Plasma Carboxypeptidase N | 1.5 | 15 | 10,000 | [3] |

Table 1: Kinetic constants for the hydrolysis of this compound and Bz-Gly-Arg by human plasma carboxypeptidase N.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carboxypeptidase N (CPN) Activity

This protocol is adapted from a coupled-enzymatic method that allows for the continuous monitoring of CPN activity. The cleavage of arginine from this compound is coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[3]

Materials:

-

This compound

-

Human plasma or purified carboxypeptidase N (CPN)

-

HEPES buffer (100 mM, pH 8.0)

-

Magnesium sulfate (MgSO₄)

-

Potassium chloride (KCl)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Adenosine 5'-triphosphate (ATP)

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Arginine kinase

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplates or cuvettes

Assay Reaction Mixture:

Prepare a reaction mixture with the following final concentrations in 100 mM HEPES buffer (pH 8.0):

-

2.9 mM MgSO₄

-

11.1 mM KCl

-

2.5 mM PEP

-

0.6 mM NADH

-

2.9 mM ATP

-

5500 U/L Pyruvate kinase

-

5500 U/L Lactate dehydrogenase

-

11000 U/L Arginine kinase

-

1.5 mM this compound

Procedure:

-

Prepare the assay reaction mixture as described above. Note: Centrifuge the pyruvate kinase/lactate dehydrogenase suspension and redissolve the pellet in HEPES buffer before adding to the mixture.[3]

-

Add a known volume of the reaction mixture to each well of a microplate or a cuvette.

-

Add the serum sample (e.g., 10 µL) or purified CPN solution to initiate the reaction.[3]

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

Record the rate of NADH oxidation (ΔA₃₄₀/min).

-

The CPN activity is proportional to the rate of absorbance change.

Logical Workflow for CPN Coupled-Enzyme Assay

Caption: Workflow of the coupled-enzymatic assay for CPN activity.

Protocol 2: Spectrophotometric Assay for Carboxypeptidase B (CPB) Activity

This protocol describes a direct spectrophotometric assay for CPB activity using a substrate like hippuryl-L-arginine, which can be adapted for this compound. The hydrolysis of the peptide bond leads to the formation of hippuric acid (or benzoyl-alanine), which has a different UV absorbance spectrum than the substrate.

Materials:

-

This compound (or Hippuryl-L-arginine)

-

Purified carboxypeptidase B (CPB)

-

Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl

-

Spectrophotometer capable of reading absorbance at 254 nm

-

Quartz cuvettes

Procedure:

-

Prepare a 1.0 mM solution of this compound in 25 mM Tris-HCl buffer (pH 7.65) with 100 mM NaCl.[8]

-

Pipette 2.9 mL of the substrate solution into a quartz cuvette.[6]

-

Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.[8]

-

Prepare a CPB enzyme solution (e.g., 4-8 units/mL) in cold deionized water immediately before use.[8]

-

To start the reaction, add 0.1 mL of the enzyme solution to the cuvette.[6]

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.[8]

-

Determine the rate of change in absorbance (ΔA₂₅₄/min) from the linear portion of the curve.

-

Calculate the enzyme activity based on the molar extinction coefficient of the product.

Signaling Pathway Involving Carboxypeptidase N

Caption: Role of CPN in modulating inflammatory pathways.

References

- 1. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]